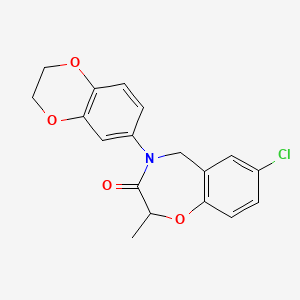
7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C18H16ClNO4 and its molecular weight is 345.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopaminergic Activity
Compounds structurally related to 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been synthesized and evaluated for their dopaminergic activity. These compounds were explored as agonists of central and peripheral dopamine receptors. Their dopaminergic activity was assessed through various models, including effects on renal blood flow in anesthetized dogs and rotational effects in rats with lesions in the substantia nigra. It was observed that the lipophilicity and specific substitutions on the phenyl group enhanced central dopaminergic activity (Pfeiffer et al., 1982).
Antibacterial and Anticancer Potential
A novel synthesis approach led to benzoxepine-1,2,3-triazole hybrids showing promising antibacterial and anticancer properties. These compounds exhibited significant activity against Gram-negative bacteria, such as Escherichia coli, and cytotoxicity against lung and colon cancer cell lines. This research highlights the potential of such compounds in developing new antibacterial and anticancer therapies (Kuntala et al., 2015).
Anticonvulsant Effects
Another study explored the synthesis and pharmacological evaluation of benzoxepine derivatives as potential antitumor agents. These compounds showed high in vitro antitumor activity against a range of human tumor cell lines, with particular effectiveness against CNS cancer cell lines. This suggests a potential application in treating CNS cancers and breast cancer (Brzozowski et al., 2008).
Quantum Chemical Studies
Quantum chemical calculations were utilized to elucidate the molecular geometry, vibrational frequencies, and electronic properties of a closely related compound, 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione. This study provided deep insights into the molecular structure, revealing potential sites for electrophilic and nucleophilic attacks, which could be crucial for designing targeted therapeutic agents (Sylaja et al., 2016).
Squalene Synthase Inhibition
Further investigations into benzoxazepine derivatives have shown their effectiveness as squalene synthase inhibitors. These compounds, particularly the (E)-isomers, displayed potent inhibitory activity against squalene synthase in both rat and human models. This property suggests potential applications in treating hypercholesterolemia or as antifungal agents by targeting sterol biosynthesis pathways (Miki et al., 2002).
properties
IUPAC Name |
7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-11-18(21)20(10-12-8-13(19)2-4-15(12)24-11)14-3-5-16-17(9-14)23-7-6-22-16/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHQEKBPFJNKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C=CC(=C2)Cl)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


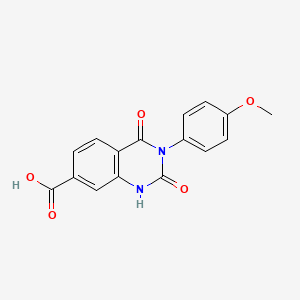
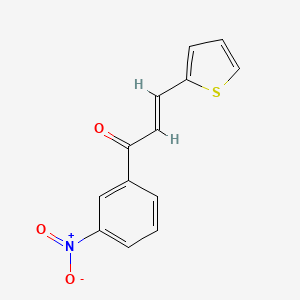

![Methyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2620779.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2620781.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2620783.png)
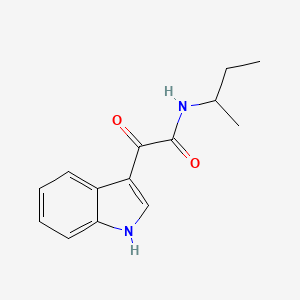
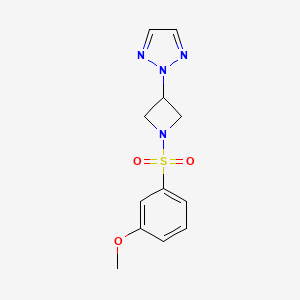
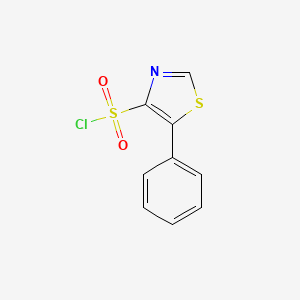
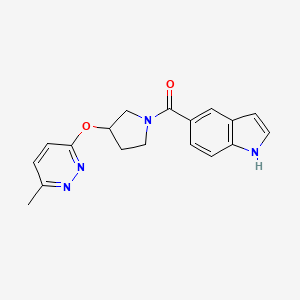
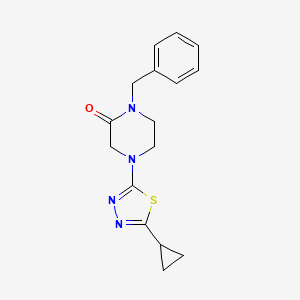
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2620795.png)
